molecular formula C10H9NO4S B2701161 4-[(Cyanomethanesulfonyl)methyl]benzoic acid CAS No. 851468-10-5

4-[(Cyanomethanesulfonyl)methyl]benzoic acid

Cat. No.: B2701161
CAS No.: 851468-10-5
M. Wt: 239.25
InChI Key: YJGKMKJXCJYKNU-UHFFFAOYSA-N
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Description

4-[(Cyanomethanesulfonyl)methyl]benzoic acid is a benzoic acid derivative featuring a cyanomethanesulfonylmethyl substituent at the para position. This compound belongs to a class of sulfonyl-containing aromatic acids, which are characterized by their electron-withdrawing groups that influence electronic properties, solubility, and biological activity. The cyanomethanesulfonyl group likely enhances reactivity and binding affinity in biological systems, similar to other sulfonyl derivatives documented in the literature .

Properties

IUPAC Name

4-(cyanomethylsulfonylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-5-6-16(14,15)7-8-1-3-9(4-2-8)10(12)13/h1-4H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGKMKJXCJYKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[(Cyanomethanesulfonyl)methyl]benzoic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
4-[(Diethoxyphosphinoyl)methyl]benzoic acid Diethoxyphosphinoyl methyl C₁₂H₁₇O₅P 272.23 Forms H-bonded dimers; enzyme inhibitor; crystal structure stabilized by C–H⋯π interactions
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid (4-Methoxyphenyl)sulfamoyl C₁₄H₁₃NO₅S 307.32 Sulfonamide derivative; potential antimicrobial/biological activity
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (4-Methylphenyl)sulfamoyl C₁₄H₁₃NO₄S 291.32 Research chemical; soluble in DMSO/chloroform; used in kinase studies
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid Dihydroisoquinolinylmethyl C₁₇H₁₇NO₂ 275.33 Butyrylcholinesterase (BChE) inhibitor; anti-amyloid-β aggregation
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid derivatives Thiazolidinylmethyl Varies Varies Low molecular weight protein tyrosine phosphatase (LMWPTP) inhibitors; enhance insulin receptor phosphorylation
4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid (2-Hydroxyethyl)(methyl)sulfamoyl C₁₀H₁₃NO₅S 259.28 Sulfamoyl derivative; potential solubility in polar solvents
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid 4-Methylpiperazinylmethyl C₁₃H₁₈N₂O₂ 246.30 Anticancer research; modulates receptor signaling pathways

Key Structural and Functional Insights

Substituent Effects on Reactivity and Binding: Sulfonyl/Sulfamoyl Groups: Compounds like 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid () and 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid () exhibit strong hydrogen-bonding capabilities due to their sulfonamide/sulfonyl moieties, enhancing interactions with enzyme active sites. Phosphonate Groups: The diethoxyphosphinoyl group in 4-[(Diethoxyphosphinoyl)methyl]benzoic acid introduces steric bulk and distinct electronic effects, enabling selective enzyme inhibition (e.g., phosphatases) .

Biological Applications :

  • Enzyme Inhibition : Sulfonyl and phosphonate derivatives are prominent in targeting phosphatases (LMWPTP) and cholinesterases (BChE), with IC₅₀ values reaching sub-µM ranges .
  • Anticancer Activity : Piperazinylmethyl-substituted benzoic acids (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid) show inhibitory effects on tumor cell proliferation via modulation of receptor tyrosine kinases .

Crystallographic and Solubility Properties :

  • Crystal Packing : Phosphonate derivatives form centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(20) motif), while sulfonamides adopt planar conformations due to resonance stabilization .
  • Solubility : Sulfamoyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas phosphonates are less soluble due to hydrophobic ethyl groups .

Research Findings and Trends

  • Synthetic Flexibility : Derivatives are synthesized via nucleophilic substitution (e.g., 4-(bromomethyl)benzoic acid reacting with amines or phosphonates) or condensation reactions, enabling rapid diversification .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyanomethanesulfonyl) enhance inhibitory potency by increasing electrophilicity at the benzoic acid core, as seen in LMWPTP inhibitors .
  • Therapeutic Potential: Anti-Alzheimer’s (BChE inhibition) and antidiabetic (insulin receptor modulation) applications are emerging for these compounds .

Biological Activity

4-[(Cyanomethanesulfonyl)methyl]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyanomethanesulfonyl group, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H11N1O4S1
  • Molecular Weight : 241.27 g/mol

This compound features a benzoic acid backbone with a cyanomethanesulfonyl substituent, which may enhance its interaction with biological targets.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects. For instance, it has been investigated for its ability to inhibit neurolysin and angiotensin-converting enzyme (ACE), both of which are crucial in various physiological processes .

Biological Evaluation and Case Studies

Recent studies have evaluated the biological effects of this compound in vitro and in vivo.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits neurolysin and ACE
CytotoxicityLow cytotoxicity observed in normal fibroblasts

Case Study: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

Research Findings

Further investigations into the compound's activity have shown:

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